methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate
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Overview
Description
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate is a chemical compound with the molecular formula C12H14N2O5S and a molecular weight of 298.31 g/mol. This compound is known for its unique structure, which includes a benzoate group, a sulfamoyl group, and a pyrrolidinone ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 5-oxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyrrolidinones.
Scientific Research Applications
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-oxopyrrolidin-3-yl)benzoate: Similar structure but lacks the sulfamoyl group.
4-Aminobenzoic acid: Precursor in the synthesis of the compound.
5-Oxopyrrolidine-3-sulfonyl chloride: Intermediate used in the synthesis.
Uniqueness
Methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate is unique due to the presence of both the sulfamoyl group and the pyrrolidinone ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-19-12(16)8-2-4-10(5-3-8)20(17,18)14-9-6-11(15)13-7-9/h2-5,9,14H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAFXJYHIZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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